Methyl 2-{[(2-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a nitrophenoxy group, an acetamido group, and a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(2-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the tetrahydrobenzothiophene core. This core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable cyclizing agent. The nitrophenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a nitrophenol derivative reacts with an appropriate electrophile. The acetamido group is then added via an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(2-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to the formation of various substituted acetamido derivatives.
Scientific Research Applications
METHYL 2-[2-(2-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(2-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The acetamido group may enhance the compound’s binding affinity to its targets. The tetrahydrobenzothiophene core provides structural stability and contributes to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-[2-(4-CHLORO-5-ETHOXY-2-NITROPHENOXY)ACETAMIDO]PHENYL-DIMETHYLCARBAMATE: Similar structure with a chloro and ethoxy substitution.
METHYL 2-(2-ACETAMIDO-4-NITROPHENOXY)ACETATE: Similar structure with variations in the acetamido and nitrophenoxy groups.
Uniqueness
METHYL 2-[2-(2-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the tetrahydrobenzothiophene core
Properties
Molecular Formula |
C18H18N2O6S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl 2-[[2-(2-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H18N2O6S/c1-25-18(22)16-11-6-2-5-9-14(11)27-17(16)19-15(21)10-26-13-8-4-3-7-12(13)20(23)24/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,19,21) |
InChI Key |
HEZKBKKGHDKBGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.